7-[2-(4-methoxyphenyl)ethyl]-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
Description
This compound belongs to the pyrido-triazolo-pyrimidinone class, characterized by a fused heterocyclic core with a 4-methoxyphenethyl group at position 7 and a phenyl substituent at position 7.
Properties
IUPAC Name |
11-[2-(4-methoxyphenyl)ethyl]-8-phenyl-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2/c1-30-18-9-7-16(8-10-18)11-13-27-14-12-19-20(22(27)29)21(17-5-3-2-4-6-17)28-23(26-19)24-15-25-28/h2-10,12,14-15H,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXCWXQGVIEFQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C=CC3=NC4=NC=NN4C(=C3C2=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-[2-(4-methoxyphenyl)ethyl]-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a heterocyclic derivative that has garnered attention for its potential biological activities. Its unique structure combines a pyrido-triazole core with a pyrimidinone moiety, suggesting a multifaceted mechanism of action that may be beneficial in various therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C24H21N5O3
- Molecular Weight : 427.5 g/mol
The compound features multiple aromatic groups which may enhance its interaction with biological targets. The methoxy group on the phenyl ring may contribute to its lipophilicity and ability to cross biological membranes.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit a range of biological activities including:
- Anticancer Activity : Studies have shown that derivatives of pyrido-triazole compounds can inhibit the proliferation of various cancer cell lines. For instance, related compounds have demonstrated significant cytotoxic effects against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .
- Antimicrobial Activity : Some analogues have shown effectiveness against gram-positive bacteria such as MRSA. The structural modifications in the triazole-pyrimidine framework appear to influence their antibacterial properties .
Case Studies and Research Findings
-
Anticancer Activity :
- A study synthesized several pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin derivatives and tested their activity against human cancer cell lines. Notably, some compounds exhibited IC50 values in the low micromolar range against MCF-7 cells . This suggests that structural modifications can enhance anticancer efficacy.
-
Antimicrobial Studies :
- Research involving ticagrelor analogues highlighted the importance of specific side chains in determining antibacterial activity. While ticagrelor itself showed activity against MRSA, slight modifications led to variations in efficacy . This indicates that the biological activity of similar compounds can be finely tuned through structural adjustments.
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| 7-[2-(3,4-Dimethoxyphenyl)ethyl]-9-phenyl... | Potential anticancer/antimicrobial | Pyrido-triazole-pyrimidinone structure |
| 5-(4-Methoxyphenyl)-1H-pyrazole | Anti-inflammatory | Pyrazole core with methoxy substitution |
| Pyrido[2,3-d]pyrimidine derivatives | Anticancer | Pyridine-pyrimidine fused ring system |
| Triazolopyrimidine derivatives | Antimicrobial | Triazole-pyrimidine fused structures |
The exact mechanism by which This compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its interaction with specific cellular pathways—such as those involved in cell cycle regulation and apoptosis—may play a critical role in its anticancer properties.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 7-[2-(4-methoxyphenyl)ethyl]-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one exhibit promising anticancer properties. For instance, derivatives of pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine have shown moderate anticancer activity against various human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research has documented that related triazole derivatives possess significant antibacterial and antifungal properties. The presence of the triazole ring is often associated with enhanced bioactivity against a range of pathogens .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The methoxy group at the para position of the phenyl ring is hypothesized to enhance lipophilicity and improve cell membrane permeability, leading to increased efficacy in biological assays. Further modifications on the pyrido and triazolo rings can be explored to enhance selectivity and potency against specific targets .
Synthesis and Modification
The synthesis of This compound involves multiple steps including cyclization reactions that yield the desired heterocyclic framework. Studies have reported various synthetic pathways that allow for structural modifications to improve pharmacological profiles. For example, introducing different substituents on the phenyl or pyrido rings can lead to compounds with enhanced activity or reduced toxicity .
Case Study 1: Anticancer Screening
In a study published in Medicinal Chemistry, researchers synthesized a series of pyrido-triazole derivatives and evaluated their anticancer activities. Among these compounds, one derivative demonstrated IC50 values in the low micromolar range against MCF-7 cells. The study highlighted the importance of substituent variations on anticancer efficacy .
Case Study 2: Antimicrobial Evaluation
A comprehensive evaluation was conducted on a series of triazole compounds against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the base structure led to significant increases in antibacterial activity. This underscores the potential for This compound to be developed into effective antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the pyrido-triazolo-pyrimidinone scaffold but differ in substituents and biological profiles:
Substituent Variations and Molecular Features
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|
| 7-[2-(4-Methoxyphenyl)ethyl]-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one (Target Compound) | 4-Methoxyphenethyl (position 7), phenyl (position 9) | ~452.5* | High lipophilicity due to aromatic substituents; potential CNS penetration |
| 7-[3-(Dimethylamino)propyl]-9-(4-methoxyphenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one | Dimethylaminopropyl (position 7), methyl (position 2) | ~463.6 | Enhanced solubility from dimethylamino group; evaluated for kinase inhibition |
| 7-(4-Chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidine | 4-Chlorophenyl (position 7), tetrazolo ring substitution | ~378.8 | Crystallographic stability; planar geometry for π-π stacking interactions |
| 2-(3-Fluoro-4-methoxyphenyl)-9-methyl-7-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one | Fluoro-methoxyphenyl (position 2), tetrahydropyridinyl (position 7) | ~420.4 | Dual functional groups for receptor binding; potential GPCR modulation |
*Estimated via fragment-based calculation.
Research Findings and Implications
Substituent-Driven Pharmacological Outcomes
- Aromatic vs. Aliphatic Substituents :
Methoxyphenyl groups (as in the target compound) improve metabolic stability compared to halogenated analogs (e.g., 4-chlorophenyl in ) but may reduce electrophilic reactivity required for covalent enzyme inhibition . - Solubility vs. Bioavailability: The dimethylamino group in ’s compound increases water solubility (logP ~2.1) versus the target compound’s logP ~3.5, highlighting a trade-off between solubility and blood-brain barrier penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
